molecular formula C9H17Br2N B015080 N-(2-Bromoethyl)quinuclidinium, Bromide CAS No. 104304-10-1

N-(2-Bromoethyl)quinuclidinium, Bromide

Cat. No.: B015080
CAS No.: 104304-10-1
M. Wt: 299.05 g/mol
InChI Key: RNBVASFUNCIZQJ-UHFFFAOYSA-M
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Description

This compound has the chemical formula C15H23NO2 and a molecular weight of 249.35 g/mol . It is primarily used in research settings to study the pharmacological effects of venlafaxine and its metabolites.

Preparation Methods

The synthesis of WY 46689 involves the demethylation of venlafaxine. This process typically requires the use of strong acids or bases to remove the methyl groups from the nitrogen and oxygen atoms in the venlafaxine molecule. The reaction conditions must be carefully controlled to ensure the selective removal of the methyl groups without affecting other parts of the molecule

Chemical Reactions Analysis

WY 46689 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule. Common reagents for reduction include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WY 46689 can produce hydroxylated derivatives, while reduction can produce dehydroxylated derivatives.

Scientific Research Applications

WY 46689 has several scientific research applications, including:

Comparison with Similar Compounds

WY 46689 is similar to other metabolites of venlafaxine, such as O-desmethylvenlafaxine and N-desmethylvenlafaxine. it is unique in that it lacks both the N-methyl and O-methyl groups present in venlafaxine and its other metabolites . This structural difference may result in distinct pharmacological properties and effects. Other similar compounds include:

WY 46689’s unique structure and properties make it a valuable tool for studying the pharmacological effects of venlafaxine and its metabolites.

Properties

IUPAC Name

1-(2-bromoethyl)-1-azoniabicyclo[2.2.2]octane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrN.BrH/c10-4-8-11-5-1-9(2-6-11)3-7-11;/h9H,1-8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBVASFUNCIZQJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1CC2)CCBr.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543611
Record name 1-(2-Bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104304-10-1
Record name 1-(2-Bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromoethyl)quinuclidinium, Bromide
Reactant of Route 2
N-(2-Bromoethyl)quinuclidinium, Bromide
Reactant of Route 3
N-(2-Bromoethyl)quinuclidinium, Bromide
Reactant of Route 4
N-(2-Bromoethyl)quinuclidinium, Bromide
Reactant of Route 5
N-(2-Bromoethyl)quinuclidinium, Bromide
Reactant of Route 6
Reactant of Route 6
N-(2-Bromoethyl)quinuclidinium, Bromide

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